molecular formula C8H4INOS B8457565 2-Iodo-1-benzenecarbonyl isothiocyanate

2-Iodo-1-benzenecarbonyl isothiocyanate

Cat. No.: B8457565
M. Wt: 289.09 g/mol
InChI Key: OGGLVWZTEISGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-1-benzenecarbonyl isothiocyanate is a useful research compound. Its molecular formula is C8H4INOS and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Applications

2.1 Anticancer Properties

Isothiocyanates, including 2-Iodo-1-benzenecarbonyl isothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways. For instance, studies have shown that these compounds can inhibit the activity of Keap1, a protein that regulates the antioxidant response, thereby enhancing cellular defense mechanisms against oxidative stress .

2.2 Antimicrobial Activity

The antimicrobial properties of isothiocyanates have been well-documented. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells .

2.3 Inhibition of Virulence Factors

Recent studies have highlighted the potential of this compound in targeting virulence factors in pathogens such as Pseudomonas aeruginosa. By inhibiting specific signaling pathways, this compound can reduce the pathogenicity of bacteria without necessarily killing them, thereby offering a novel approach to managing infections .

Agricultural Applications

3.1 Pest Management

In agriculture, isothiocyanates are recognized for their role as natural pesticides. Their ability to deter herbivorous insects makes them valuable in integrated pest management strategies. Research has demonstrated that compounds like this compound can enhance plant resistance against pests by acting as feeding deterrents or toxic agents upon ingestion .

3.2 Drought Resistance

Recent findings suggest that isothiocyanates can play a role in improving drought resistance in plants by regulating stomatal closure and reducing water loss . This application could be particularly beneficial in regions facing water scarcity, allowing for more resilient agricultural practices.

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis via Keap1 inhibition
Antimicrobial EffectsEffective against Pseudomonas aeruginosa virulence
Pest DeterrenceActs as a feeding deterrent for herbivorous insects
Drought ResistanceEnhances stomatal regulation leading to reduced water loss

Properties

Molecular Formula

C8H4INOS

Molecular Weight

289.09 g/mol

IUPAC Name

2-iodobenzoyl isothiocyanate

InChI

InChI=1S/C8H4INOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H

InChI Key

OGGLVWZTEISGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=S)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Iodo-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-iodo-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-iodo-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (86 mg, yield 90%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Iodo-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-iodo-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-iodo-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (86 mg, yield 90%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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